1-Ethyl-2-nitro-1-nitrosoguanidine is derived from nitroguanidine, which itself is a product of the reaction between ethyl nitrite and guanidine. It falls under the category of alkylating agents, which are compounds that can add alkyl groups to DNA, leading to mutations. These properties make it relevant in the fields of molecular biology and genetics, particularly in studies involving mutagenesis and carcinogenesis .
The synthesis of 1-Ethyl-2-nitro-1-nitrosoguanidine typically involves the following steps:
Specific methodologies may vary, but a common approach involves mixing guanidine with ethyl nitrite in an aqueous solution, followed by careful control of temperature and pH to ensure complete conversion to the desired product .
The molecular structure of 1-Ethyl-2-nitro-1-nitrosoguanidine features:
The planar arrangement of the nitroguanyl group stabilizes the compound, allowing for effective interaction with nucleophiles during chemical reactions .
1-Ethyl-2-nitro-1-nitrosoguanidine primarily participates in alkylation reactions with nucleophiles such as DNA bases. Key reactions include:
The reaction mechanism typically involves the formation of a highly reactive intermediate that can transfer an ethyl group to DNA bases, particularly targeting guanine residues due to their nucleophilicity .
The mechanism by which 1-Ethyl-2-nitro-1-nitrosoguanidine exerts its effects involves:
Studies have demonstrated that this compound preferentially induces transitions (e.g., GC to AT), which are significant in understanding its role as a mutagen .
The physical and chemical properties of 1-Ethyl-2-nitro-1-nitrosoguanidine include:
These properties influence its handling and application in laboratory settings .
1-Ethyl-2-nitro-1-nitrosoguanidine has several scientific applications:
Its ability to induce specific mutations makes it an invaluable tool for researchers studying genetic variability and mechanisms underlying diseases .
1-Ethyl-2-nitro-1-nitrosoguanidine (ENNG) functions as a potent alkylating agent, primarily transferring ethyl groups (-CH₂-CH₃) to nucleophilic sites within DNA bases. This ethylation disrupts standard Watson-Crick base pairing, leading to specific mutation profiles characterized by base substitutions. Research utilizing the Escherichia coli xanthine guanine phosphoribosyltransferase (gpt) gene as a genetic target demonstrated that ENNG induces GC→AT transitions as the dominant mutation type, accounting for 73% (22/30) of observed mutations [1] [4]. This predominance arises from the formation of O⁶-ethylguanine (O⁶-etG), which mispairs with thymine instead of cytosine during DNA replication. Additional mutations included AT→GC transitions (13%, 4/30), AT→TA transversions (10%, 3/30), and rare AT→CG transversions (3%, 1/30) [1] [4]. The mutation spectrum reveals ENNG's strong preference for generating transition mutations over transversions, a hallmark of alkylating agents targeting oxygen atoms in purines and pyrimidines.
Table 1: Mutation Spectrum Induced by ENNG in E. coli gpt Gene
Mutation Type | Number Observed | Percentage (%) | Primary Lesion |
---|---|---|---|
GC→AT Transition | 22 | 73.3% | O⁶-ethylguanine |
AT→GC Transition | 4 | 13.3% | O⁴-ethylthymine? |
AT→TA Transversion | 3 | 10.0% | N³-ethyladenine |
AT→CG Transversion | 1 | 3.3% | Unknown |
ENNG-induced mutations exhibit significant sequence context bias, particularly at guanine residues. Analysis of ENNG-induced GC→AT transitions revealed that 68% (15/22) occurred specifically at the second guanine within the sequence motif 5'-GG(A/T)-3' [1] [4]. This sequence-specific targeting mirrors patterns observed with structurally related alkylating agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-ethyl-N-nitrosourea (ENU), suggesting a conserved mechanism of alkylation susceptibility dependent on local DNA structure [1]. Furthermore, AT→GC transitions induced by ENNG and related compounds (HENU, ENU) display a distinct sequence preference, with 100% (13/13 analyzed) occurring at the thymine residue within the 5'-NTC-3' sequence context [1] [4]. These findings indicate that the surrounding nucleotides significantly influence the reactivity of specific bases towards ethylation by ENNG, creating predictable mutational hotspots.
Table 2: Sequence Context Preferences for ENNG-Induced Mutations
Mutation Type | Preferred Sequence Context | Target Base Position | Frequency in Context |
---|---|---|---|
GC→AT Transition | 5'-GGA-3' or 5'-GGT-3' | Second Guanine (G) | 68% (15/22) |
AT→GC Transition | 5'-NTC-3' (e.g., ATC, TTC) | Thymine (T) | 100% (13/13) |
A striking feature of ENNG mutagenesis is its asymmetric strand targeting. Detailed sequence analysis demonstrated that ENNG-induced GC→AT transitions (G→A changes in the transcribed strand) occur predominantly on the antisense (transcribed) strand of DNA [1] [4] [9]. This strand preference aligns with observations for methylating agents like MNNG and MNU, indicating it is a general characteristic of alkylnitrosoguanidine and alkylnitrosourea compounds, rather than being unique to ENNG [1] [4]. The mechanism underlying this asymmetry remains under investigation but is hypothesized to involve differences in transcription-coupled DNA repair efficiency or the accessibility of the antisense strand during transcription, rendering it more vulnerable to alkylation damage. In contrast, no significant strand preference was detected for the less frequent AT→GC transitions induced by ENNG [1] [4].
ENNG exerts its mutagenic effects through the generation of highly reactive electrophilic intermediates. Under physiological conditions (aqueous, neutral to slightly acidic pH), ENNG decomposes to produce diazoethane (CH₃CH₂N₂⁺) and other unstable species [2] [9]. These intermediates are strong alkylating agents (electrophiles) that readily attack nucleophilic centers in DNA bases. The primary sites of alkylation are the O⁶ and N⁷ atoms of guanine, the N³ atom of adenine, and the O⁴ atom of thymine [9] [10]. The reaction kinetics favor Sₙ1-type mechanisms, characterized by the formation of a relatively stable ethyl diazonium ion intermediate (CH₃CH₂⁺) [2] [10]. This carbocation reacts relatively unselectively but shows preference for highly nucleophilic sites like the O⁶ of guanine. The formation of O⁶-ethylguanine is critical for the observed GC→AT transitions, while ethylation at the N³ position of adenine (yielding N³-ethyladenine) is a potent replication-blocking lesion potentially leading to AT→TA transversions observed in the spectrum [1] [10]. The inherent nucleophilicity of the DNA atom and its steric accessibility within the double helix ultimately determine the pattern of adduct formation and subsequent mutations.
Table 3: Key Reactive Intermediates and DNA Lesions from ENNG
Reactive Intermediate | Formation Pathway | Primary DNA Lesions Produced | Major Mutational Consequence |
---|---|---|---|
Diazoethane (CH₃CH₂N₂⁺) | Decomposition of ENNG | O⁶-ethylguanine, N⁷-ethylguanine | GC→AT Transition |
Ethyl Diazonium Ion (CH₃CH₂⁺) | Ionization of diazoethane | O⁶-ethylguanine, N³-ethyladenine | GC→AT Transition, AT→TA Transv. |
Hydroxyethyldiazonium | Minor pathway (hydrolysis) | O⁶-(2-hydroxyethyl)guanine (less mutagenic) | Unknown |
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